molecular formula C19H16ClNO3 B2686768 1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797858-53-7

1'-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2686768
CAS No.: 1797858-53-7
M. Wt: 341.79
InChI Key: KYUNSLYZNDOSFC-UHFFFAOYSA-N
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Description

1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound that features a spirocyclic structure incorporating both benzofuran and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multi-step organic reactions. One common method includes the formation of the benzofuran ring followed by the introduction of the piperidine moiety. Key steps may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

    Spirocyclization: The spirocyclic structure is formed by reacting the benzofuran derivative with a suitable piperidine precursor under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of 3-chlorobenzyl alcohol derivatives.

    Substitution: Formation of 3-amino or 3-thio derivatives of the benzoyl group.

Scientific Research Applications

1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(3-chlorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets. For instance:

Comparison with Similar Compounds

  • 1’-(3-bromobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one
  • 1’-(3-fluorobenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one
  • 1’-(3-methylbenzoyl)-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one

Comparison:

Properties

IUPAC Name

1'-(3-chlorobenzoyl)spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3/c20-14-6-3-5-13(11-14)17(22)21-10-4-9-19(12-21)16-8-2-1-7-15(16)18(23)24-19/h1-3,5-8,11H,4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYUNSLYZNDOSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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